![molecular formula C9H21O4PSi B14688093 Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 31675-42-0](/img/structure/B14688093.png)
Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a trimethylsilyl-protected enol ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl-protected enol ethers under specific conditions. One common method includes the use of hexamethyldisilazane as a silylating agent in the presence of zinc (II) chloride as a catalyst . The reaction is carried out at room temperature, resulting in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trimethylsilyl halides and other silylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a precursor to biologically active phosphonates.
Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the interaction of its phosphonate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable carbon-phosphorus bonds. The trimethylsilyl group provides protection during reactions, ensuring selective reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Trimethylsilyl phosphite
- Diethyl {1-[(trimethylsilyl)oxy]butyl}phosphonate
Uniqueness
Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of a phosphonate group with a trimethylsilyl-protected enol ether. This structure provides enhanced stability and reactivity, making it a valuable reagent in various chemical transformations .
Propiedades
Número CAS |
31675-42-0 |
|---|---|
Fórmula molecular |
C9H21O4PSi |
Peso molecular |
252.32 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylethenoxy(trimethyl)silane |
InChI |
InChI=1S/C9H21O4PSi/c1-7-11-14(10,12-8-2)9(3)13-15(4,5)6/h3,7-8H2,1-2,4-6H3 |
Clave InChI |
XFHVFYRNNIWQAR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)O[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
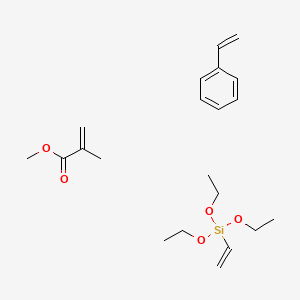

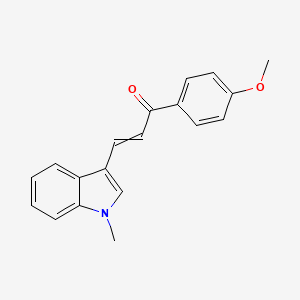
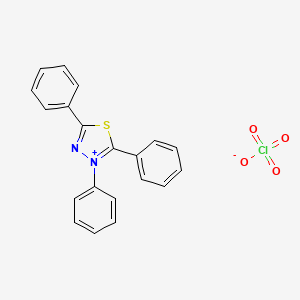
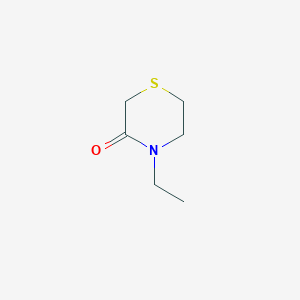
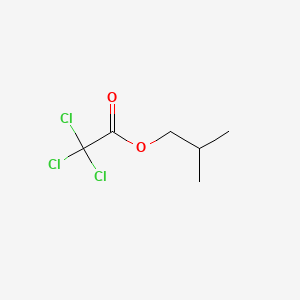
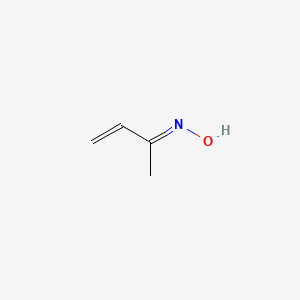
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)


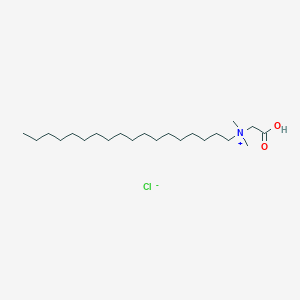
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
